2-Chloro-7-methylquinolin-4-amine
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Overview
Description
2-Chloro-7-methylquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom and a methyl group on the quinoline ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methylquinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with ketones in the presence of a catalyst. Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced amine derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-Chloro-7-methylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the methyl group, which may affect its reactivity and biological activity.
7-Methylquinoline: Lacks the chlorine atom, which may influence its chemical properties.
4-Aminoquinoline: Lacks both the chlorine and methyl groups, leading to different biological activities.
Uniqueness
2-Chloro-7-methylquinolin-4-amine is unique due to the presence of both chlorine and methyl groups on the quinoline ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9ClN2 |
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Molecular Weight |
192.64 g/mol |
IUPAC Name |
2-chloro-7-methylquinolin-4-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-7-8(12)5-10(11)13-9(7)4-6/h2-5H,1H3,(H2,12,13) |
InChI Key |
DNFOQTOQTVCPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)Cl)N |
Origin of Product |
United States |
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